3-(3,4,5-Trifluorobenzyl)pyrrolidine

Lipophilicity CNS Drug Discovery Blood–Brain Barrier Permeability

3-(3,4,5-Trifluorobenzyl)pyrrolidine (CAS 1337337-37-7) is a fluorinated pyrrolidine building block featuring a 3,4,5-trifluoro substitution pattern on the benzyl ring. The compound exhibits a measured logP of 2.58, indicating moderate lipophilicity suitable for CNS drug discovery programs, with a molecular weight of 215.22 g/mol and a purity specification of 98% as confirmed by vendor quality control.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13622307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorobenzyl)pyrrolidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)3-7-1-2-15-6-7/h4-5,7,15H,1-3,6H2
InChIKeyIJKONAHIKAIYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trifluorobenzyl)pyrrolidine Procurement Guide: Physicochemical Profile and Research Utility


3-(3,4,5-Trifluorobenzyl)pyrrolidine (CAS 1337337-37-7) is a fluorinated pyrrolidine building block featuring a 3,4,5-trifluoro substitution pattern on the benzyl ring . The compound exhibits a measured logP of 2.58, indicating moderate lipophilicity suitable for CNS drug discovery programs, with a molecular weight of 215.22 g/mol and a purity specification of 98% as confirmed by vendor quality control . As a 3-substituted pyrrolidine scaffold, it serves as a versatile intermediate for medicinal chemistry and agrochemical research, with the unique electronic character of the symmetrical trifluoro substitution pattern distinguishing it from mono‑fluorinated and non‑fluorinated analogs .

Why 3-(3,4,5-Trifluorobenzyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Building Blocks


Interchanging 3-(3,4,5-trifluorobenzyl)pyrrolidine with a non‑fluorinated or mono‑fluorinated benzyl pyrrolidine introduces substantial shifts in lipophilicity, electronic character, and steric profile that directly affect target binding, metabolic stability, and membrane permeability. The 3,4,5-trifluoro pattern delivers a logP of 2.58, which is 0.27 to 0.41 log units higher than the 4‑fluorobenzyl analog (logP 2.31) and the non‑fluorinated 3‑benzylpyrrolidine (logP 2.17) . This incremental lipophilicity, combined with the electron‑withdrawing effect of three fluorine atoms, can be decisive for achieving blood–brain barrier penetration or for tuning the pKa of the pyrrolidine nitrogen. Generic substitution risks not only altered pharmacokinetics but also failure to reproduce published SAR trends from fluorinated lead series, making compound‑specific procurement essential for research continuity .

Quantitative Differentiation of 3-(3,4,5-Trifluorobenzyl)pyrrolidine Against Closest Analogs


LogP Advantage: 0.27–0.41 Unit Higher Lipophilicity Versus Mono‑Fluorinated and Non‑Fluorinated Benzyl Analogs

The measured logP of 3-(3,4,5-trifluorobenzyl)pyrrolidine is 2.58, compared to 2.31 for 3-(4-fluorobenzyl)pyrrolidine and 2.17 for 3-benzylpyrrolidine . This represents a 0.27 and 0.41 log unit increase, respectively, translating to a roughly two‑ to three‑fold higher octanol/water partition coefficient. The enhanced lipophilicity is a direct consequence of the three fluorine substituents and is expected to improve passive membrane permeation and CNS distribution potential relative to the less lipophilic comparators.

Lipophilicity CNS Drug Discovery Blood–Brain Barrier Permeability

Purity Benchmark: 98% Baseline Minimizes Variable Impurity Profiles in SAR Studies

3-(3,4,5-Trifluorobenzyl)pyrrolidine is supplied at 98% purity by Fluorochem and Leyan . In contrast, the closely related 3-(4-chlorobenzyl)pyrrolidine is specified at only 95% minimum purity by AKSci . A 3% absolute purity difference can introduce confounding impurity-driven artifacts in dose–response assays, particularly when testing at micromolar concentrations where even minor contaminants may contribute to off-target activity. Procurement of the higher-purity building block reduces the risk of false-positive hits in high-throughput screening campaigns.

Purity Specification Reproducibility Medicinal Chemistry

Electronic Modulation: Trifluoro Substitution Lowers Pyrrolidine pKa by ~0.7–1.0 Units Relative to Unsubstituted Pyrrolidine

The electron‑withdrawing effect of the 3,4,5-trifluorobenzyl group is expected to reduce the pKa of the pyrrolidine nitrogen relative to unsubstituted pyrrolidine (pKa ~11.3). While direct experimental pKa data for the target compound are not available, the structurally analogous 2-methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride has a reported pKa of 10.56 [1]. This represents an estimated reduction of 0.7–1.0 pKa units, meaning the target compound will be less protonated at physiological pH than non‑fluorinated pyrrolidine analogs. This shift directly impacts hydrogen‑bonding capacity, solubility, and receptor pharmacophore matching, as the protonation state of the secondary amine is often critical for binding to aspartate or glutamate residues in target proteins.

pKa Modulation Amine Basicity Receptor Binding

Molecular Weight Differentiation: 215 g/mol Places the Scaffold in an Optimal Range for Fragment Elaboration

With a molecular weight of 215.22 g/mol, 3-(3,4,5-trifluorobenzyl)pyrrolidine is positioned between the lighter 3-benzylpyrrolidine (161.24 g/mol) and heavier elaborated pyrrolidine cores . The additional mass from three fluorine atoms (+54 Da vs the non‑fluorinated parent) provides a favorable balance: sufficient heavy‑atom count for productive fragment growth while remaining below the 250 Da threshold commonly used for fragment libraries. This molecular weight window allows medicinal chemists to add two to three additional functional groups before exceeding Lipinski's 500 Da ceiling, offering greater synthetic elbow room than the non‑fluorinated or mono‑fluorinated analogs .

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Optimal Research and Procurement Use Cases for 3-(3,4,5-Trifluorobenzyl)pyrrolidine


CNS‑Penetrant Lead Optimization Where Incremental logP Is Rate‑Limiting

In CNS drug discovery programs where a lead series requires a logP increase of approximately 0.3–0.4 units to achieve adequate brain exposure without crossing into excessively lipophilic territory (>3.0), 3-(3,4,5-trifluorobenzyl)pyrrolidine (logP 2.58) provides a precise lipophilicity increment relative to the 4‑fluorobenzyl analog (logP 2.31). This scaffold can be prioritized for procurement when SAR studies indicate that mono‑fluorination is insufficient for reaching the target brain-to-plasma ratio, but chloro‑substitution (logP 2.82) overshoots the desired range and introduces potential toxicity risks .

Fragment Library Design Requiring Balanced MW for Efficient Growth

For fragment-based screening campaigns, 3-(3,4,5-trifluorobenzyl)pyrrolidine offers an attractive MW of 215 Da, which resides in the sweet spot between initial fragment hit identification and subsequent elaboration. Compared to the non‑fluorinated 3-benzylpyrrolidine (161 Da), this scaffold provides additional heavy‑atom density that can improve initial binding affinity while still leaving ample room for fragment growth. Procurement of this building block is recommended for libraries targeting kinases, GPCRs, or epigenetic proteins where fluorinated aromatic interactions are frequently exploited .

Medicinal Chemistry Campaigns Requiring Reproducible High‑Purity Starting Material

When establishing SAR around the benzyl substituent of 3‑benzylpyrrolidine cores, contamination from residual synthetic intermediates or by‑products can confound biological assay interpretation. The 98% purity specification of 3-(3,4,5-trifluorobenzyl)pyrrolidine from Fluorochem and Leyan provides a more consistent baseline than the 95% minimum purity of certain chloro‑ and fluoro‑benzyl analogs, reducing the incidence of false‑positive screening hits and minimizing the need for pre‑assay re‑purification by preparative HPLC .

Electron‑Deficient Aromatic System for Metabolic Stability Optimization

In lead series where oxidative metabolism at the benzyl ring is a primary clearance pathway, the 3,4,5-trifluoro substitution pattern serves as a metabolic blocking strategy. The three electron‑withdrawing fluorine atoms deactivate the aromatic ring toward cytochrome P450‑mediated oxidation relative to non‑fluorinated or mono‑fluorinated analogs. Although direct metabolic stability data for the target compound are not publicly available, class‑level SAR indicates that symmetrical trifluoro substitution can extend microsomal half‑life by reducing the rate of aromatic hydroxylation, making this building block a strategic procurement choice for medicinal chemists addressing metabolic soft spots .

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